1-Naphthalenethiol

Catalog No.
S515779
CAS No.
529-36-2
M.F
C10H8S
M. Wt
160.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenethiol

CAS Number

529-36-2

Product Name

1-Naphthalenethiol

IUPAC Name

naphthalene-1-thiol

Molecular Formula

C10H8S

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

SEXOVMIIVBKGGM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S

Solubility

Soluble in DMSO

Synonyms

1-Naphthalenethiol; AI3-14854; AI3 14854; AI314854

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S

Description

The exact mass of the compound 1-Naphthalenethiol is 160.0347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Self-assembled Monolayers (SAMs)

-Naphthalenethiol is a popular molecule for the formation of Self-assembled Monolayers (SAMs) on gold surfaces. The thiol group (-SH) strongly binds to gold, while the aromatic naphthalene ring allows for further functionalization and control over the properties of the SAM [1]. This ability to create well-defined interfaces between metals and organic materials makes 1-Naphthalenethiol valuable for studies in fields like:

  • Biosensors: SAMs with specific functionalities attached to the naphthalene ring can be used to detect biomolecules like DNA or proteins [1].
  • Molecular Electronics: The controlled architecture of SAMs allows for the exploration of electron transfer processes at the metal-molecule interface, which is crucial for the development of molecular-scale electronic devices [2].

[1] Atomically Precise Metal Nanoclusters: Applications as Quantum Dots, reference discusses 1-naphthalenethiol used in self-assembled monolayers:

[2] DiIsonaphthalene and Phenylene Diisocyanide: Building Blocks for Functional Molecular Electronics, reference talks about the use of 1-naphthalenethiol in molecular electronics: )

Metal Nanoparticle Synthesis and Stabilization

-Naphthalenethiol plays a role in the synthesis and stabilization of metal nanoparticles. The thiol group can bind to the metal surface, influencing the growth process and preventing nanoparticle aggregation [3]. This ability is beneficial for research in:

  • Catalysis: Precise control over nanoparticle size and surface properties is crucial for designing efficient catalysts. 1-Naphthalenethiol allows for the development of well-defined, size-controlled nanoparticles for catalytic applications [3].
  • Nanophotonics: The optical properties of metal nanoparticles are highly size and shape dependent. 1-Naphthalenethiol can be used to synthesize nanoparticles with specific optical characteristics for applications in light harvesting and manipulation [4].

[3] Controlled Synthesis of Ag Nanostructures by Reduction with Thiols in Aqueous Solutions, reference talks about 1-naphthalenethiol used in metal nanoparticle synthesis:

[4] Synthesis and Characterization of Functionalized Gold Nanoparticles for Biosensing Applications, reference discusses 1-naphthalenethiol used in nanoparticle synthesis for nanophotonics: )

1-Naphthalenethiol is an aromatic thiol with the chemical formula C₁₀H₈S. It features a naphthalene ring substituted with a thiol (-SH) group, making it a member of the organothiol family. This compound is characterized by its distinct odor and is typically a colorless to pale yellow liquid at room temperature. Its molecular weight is approximately 160.24 g/mol, and it has a boiling point of 131 °C under reduced pressure (5 mmHg) .

Currently, there is no extensive research available on the specific mechanism of action of 1-Naphthalenethiol in biological systems. However, its thiol group might allow it to participate in thiol-disulfide exchange reactions, potentially impacting protein function or acting as an antioxidant []. Further research is needed to elucidate its biological mechanisms.

, primarily due to the reactivity of the thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, where it replaces halides or other leaving groups in organic compounds.
  • Oxidation: 1-Naphthalenethiol can be oxidized to form disulfides or sulfoxides, particularly in the presence of oxidizing agents .
  • Self-Assembly: It can form self-assembled monolayers on metal surfaces, which are useful in surface chemistry and materials science .

1-Naphthalenethiol exhibits biological activity, particularly as an antioxidant and in mediating cellular responses. Studies indicate that it may have protective effects against oxidative stress by scavenging free radicals. Additionally, it has been investigated for potential applications in biosensors due to its ability to interact with biological molecules .

Several synthesis methods for 1-naphthalenethiol have been documented:

  • Reaction of Naphthol with Hydrogen Sulfide: This method involves treating naphthol with hydrogen sulfide in the presence of a catalyst such as thoria. This reaction yields 1-naphthalenethiol along with water as a byproduct .
  • Reduction of Naphthalene Sulfonic Acids: Another approach includes reducing naphthalene sulfonic acids using reducing agents like lithium aluminum hydride .

1-Naphthalenethiol finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing thiol groups into organic molecules, enhancing their reactivity and functional properties.
  • Material Science: Utilized in the formation of self-assembled monolayers for electronic devices and sensors.
  • Biological Research: Employed in studies related to oxidative stress and cellular signaling pathways .

Research on 1-naphthalenethiol has revealed its interactions with various substrates, particularly metals. For example, studies using scanning tunneling microscopy have shown how 1-naphthalenethiol forms mixed self-assembled monolayers on gold surfaces, highlighting its binding characteristics and stability compared to other organothiols . The presence of oxidized species in these layers suggests that 1-naphthalenethiol can undergo significant oxidation under certain conditions.

Several compounds share structural similarities with 1-naphthalenethiol, including:

Compound NameStructure TypeUnique Features
2-NaphthalenethiolAromatic thiolSubstituted at the second position of the naphthalene ring; different reactivity patterns.
ThiophenolAromatic thiolContains a five-membered sulfur-containing ring; different electronic properties due to sulfur's position.
Benzyl mercaptanAromatic thiolContains a benzene ring with a thiol group; used in fragrance industries.

Uniqueness of 1-Naphthalenethiol: The unique positioning of the thiol group on the naphthalene ring allows for specific interactions and reactivity profiles that differ from those of similar compounds. Its ability to form stable self-assembled monolayers distinguishes it from other thiols, making it valuable in nanotechnology and materials science applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

160.0347

Boiling Point

285.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9A78CP495H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-36-2

Wikipedia

1-naphthalenethiol

General Manufacturing Information

1-Naphthalenethiol: INACTIVE

Dates

Modify: 2023-08-15
1: Yruegas S, Huang K, Wilson DJ, Dutton JL, Martin CD. Probing the reactivity of pentaphenylborole with N-H, O-H, P-H, and S-H bonds. Dalton Trans. 2016 Jun 14;45(24):9902-11. doi: 10.1039/c6dt00052e. PubMed PMID: 26954752.
2: La Porta A, Grzelczak M, Liz-Marzán LM. Gold Nanowire Forests for SERS Detection. ChemistryOpen. 2014 Aug;3(4):146-51. doi: 10.1002/open.201402009. Epub 2014 Jul 9. PubMed PMID: 25478310; PubMed Central PMCID: PMC4232270.
3: Yang M, Alvarez-Puebla R, Kim HS, Aldeanueva-Potel P, Liz-Marzán LM, Kotov NA. SERS-active gold lace nanoshells with built-in hotspots. Nano Lett. 2010 Oct 13;10(10):4013-9. doi: 10.1021/nl101946c. PubMed PMID: 20738117; PubMed Central PMCID: PMC3136084.
4: Alvarez-Puebla RA, Dos Santos Júnior DS, Aroca RF. Surface-enhanced Raman scattering for ultrasensitive chemical analysis of 1 and 2-naphthalenethiols. Analyst. 2004 Dec;129(12):1251-6. Epub 2004 Oct 14. PubMed PMID: 15565227.

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